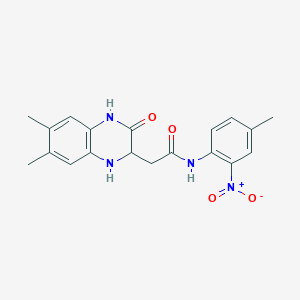
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone is a complex organic molecule with a structure comprising an isoquinoline core attached to a piperidine ring, which further connects to a thiophene sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone involves multiple steps. One common method starts with the formation of the 3,4-dihydroisoquinoline structure via a Pictet-Spengler reaction. Next, the piperidine ring is introduced through a nucleophilic substitution reaction. Finally, the thiophene sulfonyl group is attached using a coupling reaction, often facilitated by catalysts like palladium or copper.
Industrial Production Methods
Industrial production methods may employ more scalable and efficient routes, such as continuous flow synthesis or the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. The choice of solvents and catalysts in industrial processes is often guided by factors like cost, availability, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom of the thiophene sulfonyl group.
Reduction: : Reduction reactions can target the carbonyl group or other electrophilic sites within the molecule.
Substitution: : Substitution reactions may occur at the piperidine ring or the isoquinoline core, where nucleophiles can replace existing groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: : Use of nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Oxidation: : Sulfone derivatives.
Reduction: : Reduced forms of the original compound, such as alcohols or amines.
Substitution: : Varied products depending on the nucleophile used, potentially yielding new functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone can be used as an intermediate in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound can act as a probe to study enzyme activity or as a building block for developing bioactive molecules.
Medicine
Medically, the compound shows potential as a drug candidate, particularly for its interaction with specific biological targets. It may possess anti-inflammatory, analgesic, or anticancer properties, depending on its mechanism of action and the pathways it affects.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. It may bind to active sites, alter protein conformations, or modulate signaling pathways. The precise mechanism can vary depending on the context of its application, such as inhibiting a specific enzyme or activating a receptor.
Comparación Con Compuestos Similares
Similar Compounds
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(phenylsulfonyl)piperidin-2-yl)methanone
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(benzenesulfonyl)piperidin-2-yl)methanone
Uniqueness
Compared to these similar compounds, (3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone stands out due to the presence of the thiophene sulfonyl group, which may confer unique electronic properties, steric effects, or binding affinities, enhancing its potential for specific applications in medicinal chemistry and material science.
What do you think?
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(1-thiophen-2-ylsulfonylpiperidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c22-19(20-12-10-15-6-1-2-7-16(15)14-20)17-8-3-4-11-21(17)26(23,24)18-9-5-13-25-18/h1-2,5-7,9,13,17H,3-4,8,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETHWXUPWPTHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl-dimethyl-[[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy]silane](/img/structure/B2575031.png)
![5-(4-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2575032.png)

![N-(2,5-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2575035.png)


![N-(2-ethylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2575041.png)


![(5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazinan-4-one](/img/structure/B2575047.png)

![(2,6-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2575049.png)

![3-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2575054.png)
